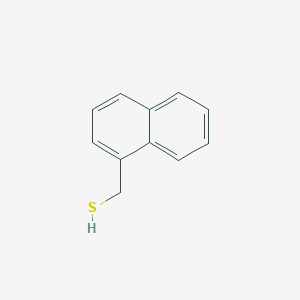

![molecular formula C13H11FO B127013 [4-(4-Fluorophenyl)phenyl]methanol CAS No. 147497-56-1](/img/structure/B127013.png)

[4-(4-Fluorophenyl)phenyl]methanol

説明

“[4-(4-Fluorophenyl)phenyl]methanol” is a chemical compound that is used as a building block in the synthesis of various substances . It is also known as “4,4’-Difluorobenzhydrol” or “Bis (4-fluorophenyl) carbinol” and has a molecular weight of 220.21 .

Synthesis Analysis

The synthesis of “[4-(4-Fluorophenyl)phenyl]methanol” involves the use of Bis(4-fluorophenyl)-methanol and 4-nitrophthalonitrile dissolved in DMF . The mixture is stirred at room temperature under an argon atmosphere .

Molecular Structure Analysis

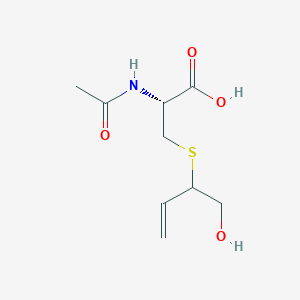

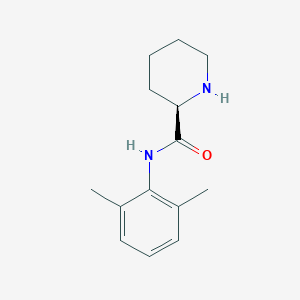

The molecular structure of “[4-(4-Fluorophenyl)phenyl]methanol” consists of a methanol group attached to two phenyl groups, each of which has a fluorine atom at the para-position . The molecular formula is C13H10F2O .

Chemical Reactions Analysis

“[4-(4-Fluorophenyl)phenyl]methanol” is a degradation product of flunarizine hydrochloride (FLZ) . It is used in the synthesis of aromatic polyethers through nucleophilic aromatic substitution .

Physical And Chemical Properties Analysis

“[4-(4-Fluorophenyl)phenyl]methanol” is a solid substance with a molecular weight of 220.21 . It has a boiling point of 143 °C/3 mmHg and a melting point of 43-45 °C .

科学的研究の応用

Medicine: Antipsychotic Drug Synthesis

[4-(4-Fluorophenyl)phenyl]methanol: is a valuable precursor in the synthesis of antipsychotic medications such as fluspirilene , pimozide , and penfluridol . These drugs are used to treat psychiatric disorders by modulating neurotransmitter systems in the brain.

Materials Science: Polymer Synthesis

This compound serves as a building block for creating aromatic polyethers through nucleophilic aromatic substitution reactions . It’s instrumental in synthesizing high-performance materials with applications in advanced composites and electronics.

Organic Synthesis: Intermediate for Macromolecules

In organic chemistry, [4-(4-Fluorophenyl)phenyl]methanol is used as an intermediate for synthesizing active pharmaceutical ingredients (APIs) and complex macromolecules, showcasing its versatility in drug development and material engineering .

Analytical Chemistry: Spectral and Fluorescence Studies

The compound’s derivatives, like nickel phthalocyanine complexes , have been studied for their spectral and fluorescence properties, which are crucial in analytical methods such as UV-Vis and fluorescence spectroscopy .

Pharmacology: Drug Discovery

Its role in pharmacology is not limited to antipsychotics; it also contributes to the discovery and development of new drugs by providing a fluorinated structure that can enhance the binding affinity and metabolic stability of pharmacological agents .

Nanotechnology: Macrocycle Synthesis

[4-(4-Fluorophenyl)phenyl]methanol: is involved in the synthesis of macrocyclic compounds like phthalocyanines, which have applications in nanotechnology, including optical recording materials , organic semiconductors , and solar cells .

Safety and Hazards

将来の方向性

“[4-(4-Fluorophenyl)phenyl]methanol” is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . It is also used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . It has potential applications in the synthesis of aromatic polyethers and graft polymers .

特性

IUPAC Name |

[4-(4-fluorophenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWIVXLMMVNSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362755 | |

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Fluorophenyl)phenyl]methanol | |

CAS RN |

147497-56-1 | |

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

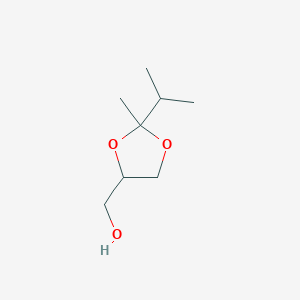

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)